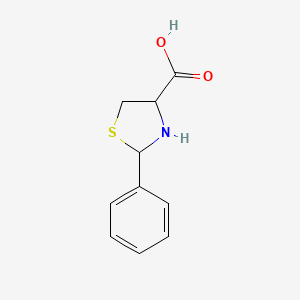

2-Phenylthiazolidine-4-carboxylic acid

Descripción

Significance of the Thiazolidine (B150603) Scaffold in Medicinal and Organic Chemistry

The thiazolidine ring system, a five-membered heterocycle containing a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a wide array of pharmacologically active compounds. The inherent structural features of the thiazolidine ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, allow for effective binding to various biological targets.

The versatility of the thiazolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. jocpr.com The sulfur atom within the ring is thought to contribute to the pharmacological properties of these molecules. jocpr.com Furthermore, the thiazolidine structure can be readily modified at several positions, enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery programs. For instance, derivatives of thiazolidinone, a related structure, have been extensively studied for their wide-ranging pharmacological effects. researchgate.net

Historical Context and Evolution of Research on 2-Phenylthiazolidine-4-carboxylic Acid

The synthesis of thiazolidine derivatives can be traced back to the early 20th century. The fundamental reaction for creating the thiazolidine ring often involves the condensation of a β-aminothiol with an aldehyde or ketone. In the case of this compound, this typically involves the reaction of L-cysteine with benzaldehyde (B42025). chemicalbook.com

Early research into thiazolidine chemistry was largely foundational, focusing on synthesis and characterization. However, the discovery of the penicillin antibiotic family, which contains a fused β-lactam-thiazolidine ring system, marked a significant turning point, highlighting the biological importance of this heterocyclic motif.

Specific research focusing on this compound and its derivatives has gained momentum more recently. A notable area of investigation has been its role as a tyrosinase inhibitor. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. Researchers have designed and synthesized a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives and evaluated their ability to inhibit this enzyme. nih.gov

Further evolution in the research on this compound includes its use as a scaffold for developing inhibitors of other enzymes, such as xanthine (B1682287) oxidase, which is a target for the treatment of gout. nih.gov These studies demonstrate a shift from fundamental synthesis to the rational design of molecules with specific biological targets.

Scope and Research Imperatives for this compound

The current research landscape for this compound is driven by several key imperatives. A primary focus remains the exploration of its therapeutic potential. This includes the synthesis and biological evaluation of new derivatives against a range of diseases. Quantitative Structure-Activity Relationship (QSAR) studies are being employed to understand the correlation between the chemical structure of these derivatives and their biological activity, which can guide the design of more potent and selective compounds. jocpr.comstmjournals.in

A significant research imperative is the development of novel inhibitors for various enzymes. As demonstrated by the work on tyrosinase and xanthine oxidase, the this compound scaffold provides a robust framework for designing molecules that can fit into the active sites of specific enzymes.

The synthesis of these compounds is also an active area of research. The condensation of L-cysteine with substituted benzaldehydes can produce a mixture of diastereomers. researchgate.net Developing stereoselective synthetic methods to obtain pure isomers is a crucial goal, as different stereoisomers can exhibit distinct biological activities.

The following table provides a summary of research findings on the inhibitory activity of this compound derivatives:

| Derivative | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Mushroom Tyrosinase | Inhibition of 66.47% at 20 μM | nih.gov |

| 2-phenylthiazole-4-carboxylic acid derivative | Xanthine Oxidase | 48.6 nM | nih.gov |

| N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives | Neuraminidase | 11.76 - 64.10 μM | jocpr.com |

The following table outlines the synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Cysteine and alkoxybenzaldehyde | Slightly acidic conditions | Thiazolidines | 63-95% | researchgate.net |

| L-cysteine hydrochloride hydrate (B1144303) and benzaldehyde | NaHCO3 in ethanol (B145695)/water, 6h | (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid | Not specified | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylthiazolidine 4 Carboxylic Acid and Its Derivatives

Condensation Reactions in the Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid

The most common and direct route to the this compound scaffold is the cyclocondensation reaction between a cysteine precursor and a benzaldehyde (B42025) derivative. This reaction capitalizes on the nucleophilic character of the thiol and amine groups of cysteine, which react with the electrophilic carbonyl carbon of the aldehyde.

L-cysteine is a critical chiral building block in the synthesis of this compound. researchgate.netrsc.org Its inherent stereochemistry at the alpha-carbon dictates the absolute configuration at the C-4 position of the resulting thiazolidine (B150603) ring, yielding the (4R)-enantiomer. The synthesis typically involves reacting L-cysteine hydrochloride monohydrate with an aldehyde. nih.govchemicalbook.com The reaction proceeds via the formation of a Schiff base (imine) between the amino group of cysteine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon. researchgate.net This cyclization step forges the thiazolidine ring. The use of L-cysteine is fundamental as it serves as a readily available and inexpensive source of chirality for the synthesis of these heterocyclic compounds. researchgate.netrsc.org

Benzaldehyde and its substituted analogues provide the C-2 carbon and the 2-phenyl group of the final thiazolidine structure. researchgate.netnih.gov The reaction is versatile, allowing for the use of a wide array of substituted benzaldehydes to generate a diverse range of 2-arylthiazolidine-4-carboxylic acid derivatives. nih.govnih.gov The electronic nature of the substituents on the benzaldehyde can influence the reaction rate but generally does not impede the formation of the thiazolidine ring. For instance, both electron-donating and electron-withdrawing groups on the phenyl ring have been successfully incorporated. researchgate.netnih.gov The reaction is typically carried out by preparing a solution of L-cysteine hydrochloride and a base like sodium bicarbonate in water, to which an ethanolic solution of the respective benzaldehyde is added. nih.govchemicalbook.com This method has been used to synthesize derivatives with substituents such as methoxy, nitro, and hydroxy groups on the phenyl ring. researchgate.netnih.govnih.gov

Table 1: Examples of Substituted Benzaldehydes in the Synthesis of 2-Arylthiazolidine-4-carboxylic Acids

| Precursor: L-Cysteine | Precursor: Substituted Benzaldehyde | Resulting Compound |

|---|---|---|

| L-Cysteine hydrochloride | Benzaldehyde | (2RS,4R)-2-Phenylthiazolidine-4-carboxylic acid chemicalbook.com |

| L-Cysteine hydrochloride | 2,4-Dimethoxybenzaldehyde | (2R/S,4R)-2-(2,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid nih.gov |

| L-Cysteine | 4-Nitrobenzaldehyde (B150856) | 2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid researchgate.net |

The condensation of L-cysteine and a substituted benzaldehyde creates a new stereocenter at the C-2 position, resulting in the formation of a mixture of diastereomers, typically the (2R,4R)-cis and (2S,4R)-trans isomers. The ratio of these diastereomers can be significantly influenced by the solvent system used for the synthesis. researchgate.net For example, the reaction of L-cysteine and salicylaldehyde (B1680747) in boiling acidified methanol (B129727) was reported to yield a 1.5:1 mixture of diastereomers. researchgate.net This outcome represented an opposite diastereomeric ratio compared to previously reported results under different conditions, highlighting the solvent's role in controlling stereoselectivity. researchgate.net

In some cases, one diastereomer may be formed exclusively, which then epimerizes in solution to a mixture. For example, the reaction with 4-nitrobenzaldehyde in acidified methanol initially afforded a single isomer, which, when left in an NMR solvent (CDCl3/CD3OD), gradually converted into a diastereomeric mixture. researchgate.net This epimerization is thought to occur via a ring-opening mechanism to the Schiff's base intermediate, followed by recyclization. researchgate.net

Alternative Synthetic Pathways for this compound

While the direct condensation of L-cysteine and benzaldehyde is the most prevalent synthetic route, variations on this theme exist for related structures. For instance, reacting L-cysteine with ketones, such as acetone, instead of aldehydes leads to the formation of 2,2-disubstituted thiazolidine-4-carboxylic acids. rsc.org A distinct alternative pathway is employed for the synthesis of L-2-oxothiazolidine-4-carboxylic acid, a related compound where the C-2 carbon is part of a carbonyl group. An improved, less hazardous method for its synthesis avoids the use of phosgene (B1210022) and can be adapted for isotopic labeling. nih.gov This process involves different reagents and reaction steps compared to the direct condensation used for the 2-phenyl derivative, underscoring that significant structural changes to the thiazolidine core often necessitate entirely different synthetic strategies. nih.govgoogle.com

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a key functional handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, most notably amides.

Carboxamide derivatives are readily synthesized from the parent 2-(substituted phenyl)thiazolidine-4-carboxylic acid. nih.gov This transformation is typically achieved through a standard amide coupling reaction. The carboxylic acid is reacted with a desired primary or secondary amine in the presence of coupling agents. nih.gov Commonly used coupling reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov The reaction is generally performed in an aprotic solvent such as dichloromethane (B109758) at room temperature. nih.gov This method provides a reliable and efficient route to a variety of N-substituted carboxamides, which are often prepared for biological evaluation. nih.govnih.gov

Table 2: General Scheme for Carboxamide Derivative Synthesis

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|

Preparation of Hydrazone Derivatives of this compound

The synthesis of hydrazone derivatives of this compound typically proceeds through a multi-step sequence, commencing with the N-acetylation of the parent compound. This initial step is crucial as it protects the secondary amine, preventing it from participating in subsequent reactions and allowing for selective modification at the carboxylic acid group.

The general synthetic route involves the following key steps:

N-Acetylation: this compound is first treated with acetic anhydride (B1165640) to yield 3-acetyl-2-phenylthiazolidine-4-carboxylic acid. irapa.org

Esterification: The resulting N-acetylated acid is then esterified, commonly using ethanol (B145695) in the presence of a catalytic amount of sulfuric acid, to produce the corresponding ethyl ester. irapa.org

Hydrazinolysis: The ethyl ester is subsequently reacted with hydrazine (B178648) hydrate (B1144303) (often an 80% solution in ethanol) under reflux conditions. This step replaces the ethoxy group of the ester with a hydrazinyl group, affording 3-acetyl-2-phenylthiazolidine-4-carbohydrazide. irapa.org

Hydrazone Formation: Finally, the carbohydrazide (B1668358) is condensed with various aldehydes or ketones. This reaction, a classical condensation, forms the target hydrazone derivatives. nih.govnih.gov

A representative reaction scheme is depicted below: Step 1-3: Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide

Step 4: Synthesis of Hydrazone Derivatives

The synthesis of the key intermediate, 3-acetyl-2-phenylthiazolidine-4-carbohydrazide, has been reported with a yield of 75% and a melting point of 123-125°C. irapa.org This intermediate serves as a versatile precursor for a wide array of hydrazone derivatives, depending on the carbonyl compound used in the final step.

Table 1: Synthesis of Hydrazone Precursor

| Intermediate | Reagents | Conditions | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide | Ethyl 3-acetyl-2-phenylthiazolidine-4-carboxylate, 80% Hydrazine Hydrate, Ethanol | Reflux, 24h | 75% | 123-125 | irapa.org |

Formation of Oxadiazole-Containing Thiazolidine Derivatives from this compound

The 1,3,4-oxadiazole (B1194373) moiety is a common feature in medicinally important compounds. The incorporation of this heterocycle into the thiazolidine framework can be achieved starting from the 3-acetyl-2-phenylthiazolidine-4-carbohydrazide intermediate, which is prepared as described in the previous section. irapa.org

Two primary methods have been employed for the cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring:

Method 1: Reaction with Carboxylic Acids In this approach, the carbohydrazide is reacted with an aromatic carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). irapa.orgnih.gov This reaction leads to the formation of 2,5-disubstituted 1,3,4-oxadiazole derivatives, where one substituent is the thiazolidine moiety and the other is derived from the carboxylic acid used. However, it has been noted that the yields for this condensation can be low, ranging from 15-30%. irapa.org

Method 2: Reaction with Carbon Disulfide An alternative route involves the reaction of the carbohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction proceeds to form a 5-mercapto-1,3,4-oxadiazole derivative attached to the thiazolidine ring. irapa.org

The general reaction schemes for both methods are illustrated below:

Method 1: Cyclization with Carboxylic Acids

Method 2: Cyclization with Carbon Disulfide

Table 2: Synthesis of Oxadiazole Derivatives

| Product Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(3-Acetyl-2-phenylthiazolidin-4-yl)-5-aryl-1,3,4-oxadiazole | 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide, Aromatic carboxylic acid, POCl₃ | - | 15-30% | irapa.org |

| 2-(3-Acetyl-2-phenylthiazolidin-4-yl)-5-mercapto-1,3,4-oxadiazole | 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide, CS₂, KOH | - | - | irapa.org |

N-Acetylation of this compound Derivatives

N-acetylation is a fundamental transformation for derivatives of this compound, primarily to protect the nitrogen atom within the thiazolidine ring. This protection prevents its participation in subsequent reactions, thereby enabling selective functionalization at other positions, such as the carboxylic acid group.

The N-acetylation is typically carried out by reacting the this compound with acetic anhydride. irapa.orgresearchgate.net The reaction can be performed in the presence of a base, such as triethylamine, or in a solution of sodium carbonate. biosynth.comnanobioletters.com The product of this reaction is 3-acetyl-2-phenylthiazolidine-4-carboxylic acid. Research has shown that this N-acetylation step is crucial for synthesizing further derivatives like esters, hydrazides, and eventually oxadiazoles. irapa.orgnanobioletters.com

The general procedure for N-acetylation is as follows: A solution of this compound is treated with acetic anhydride. The reaction mixture is stirred, often at a low temperature initially, and then allowed to proceed for a specified time. Acidification of the reaction mixture, if a basic medium was used, followed by extraction and purification yields the N-acetylated product. nanobioletters.com

Table 3: N-Acetylation of this compound

| Product | Reagents | General Conditions | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3-Acetyl-2-phenylthiazolidine-4-carboxylic acid | This compound, Acetic Anhydride | Reaction in a suitable solvent, often with a base. | 149-150 | researchgate.net |

The formation of the N-acetyl derivative has been well-characterized, with one study reporting a melting point of 149-150°C and a yield of 78%. researchgate.net Another study reported a melting point of 146°C for N-acetyl-thiazolidine 4-carboxylic acid. biosynth.com

Intramolecular Cycloaddition Reactions of this compound Derivatives

Intramolecular cycloaddition reactions provide a powerful tool for the construction of complex, polycyclic molecular architectures from relatively simple precursors. In the context of this compound, the generation of an azomethine ylide followed by an intramolecular [3+2] cycloaddition is a notable synthetic strategy. mdpi.com

An azomethine ylide is a 1,3-dipole that can be generated in situ from the condensation of an α-amino acid, such as this compound, with an aldehyde. nih.govresearchgate.net If the aldehyde reactant contains a tethered dipolarophile (e.g., an alkene or alkyne), the generated azomethine ylide can undergo an intramolecular cycloaddition to form a fused ring system.

The general process can be outlined as follows:

Formation of Azomethine Ylide: this compound reacts with an aldehyde bearing a dipolarophile. This reaction, often catalyzed by heat or a Lewis acid, leads to the formation of a transient azomethine ylide intermediate through decarboxylation.

Intramolecular [3+2] Cycloaddition: The generated ylide then reacts with the intramolecular dipolarophile, leading to the formation of a new five-membered ring fused to the original thiazolidine structure.

This methodology allows for the rapid assembly of complex heterocyclic systems with a high degree of stereocontrol. For example, the reaction of thiazolidine-4-carboxylic acid with a dialdehyde (B1249045) has been shown to produce tetrahydrooxazolothiazole derivatives through an intramolecular cycloaddition of the intermediate azomethine ylide. mdpi.com While this specific example does not use the 2-phenyl derivative, the underlying principle is directly applicable.

The stereochemical outcome of these reactions is often highly specific, making this a valuable method for asymmetric synthesis. The reaction conditions, such as the choice of solvent and catalyst, can influence the efficiency and stereoselectivity of the cycloaddition. nih.gov

Stereochemical Investigations of 2 Phenylthiazolidine 4 Carboxylic Acid

Diastereomeric Mixtures and Isomer Separation for 2-Phenylthiazolidine-4-carboxylic Acid

The standard synthesis of this compound, which involves the condensation reaction between (R)-cysteine (more commonly known as L-cysteine) and benzaldehyde (B42025), typically results in the formation of a mixture of diastereomers. chemicalbook.comnih.govresearchgate.net This occurs because the reaction creates a new chiral center at the C-2 position of the thiazolidine (B150603) ring, while the original stereocenter at C-4, derived from L-cysteine, remains in the (R) configuration. nih.govlookchem.com The reaction proceeds through the formation of an intermediate Schiff's base, which then undergoes an intramolecular nucleophilic attack by the thiol group. researchgate.net This cyclization can occur from either face of the imine bond, leading to both possible configurations at the C-2 center.

Consequently, the product is not a single, pure compound but a mixture of the (2R,4R) and (2S,4R) diastereomers. nih.govlookchem.com The ratio of these isomers can vary depending on the reaction conditions. researchgate.net For instance, one study reported obtaining this compound as a mixture with a 45:55 ratio of the cis-(2R,4R) to trans-(2S,4R) isomers. lookchem.com The separation of these inseparable diastereomers can be challenging, though purification techniques such as column chromatography are employed to isolate specific derivatives.

Cis-(2R,4R) and Trans-(2S,4R) Diastereomers of this compound

The two primary diastereomers formed are designated based on the relative orientation of the phenyl group at C-2 and the carboxylic acid group at C-4.

Cis-(2R,4R)-2-Phenylthiazolidine-4-carboxylic acid: In this isomer, the phenyl group and the carboxylic acid group are on the same side of the thiazolidine ring.

Trans-(2S,4R)-2-Phenylthiazolidine-4-carboxylic acid: In this isomer, the phenyl group and the carboxylic acid group are on opposite sides of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two diastereomers. lookchem.com Specific proton signals and their coupling constants differ reliably between the cis and trans forms. A key diagnostic feature is the Nuclear Overhauser Effect (NOE), a through-space correlation between protons. For the cis-(2R,4R) isomer, an NOE correlation is observed between the H-2 and H-4 protons, confirming their spatial proximity. lookchem.com This correlation is absent in the trans-(2S,4R) isomer. lookchem.com Additionally, the sum of the coupling constants for the interaction of H-4 with the geminal protons at H-5 is typically larger for the cis isomer compared to the trans isomer. lookchem.com

| Isomer | Configuration | Key NMR Observation | Description |

|---|---|---|---|

| cis | (2R, 4R) | NOE Correlation | A Nuclear Overhauser Effect is observed between the H-2 and H-4 protons, indicating they are on the same side of the ring. |

| trans | (2S, 4R) | No NOE Correlation | No NOE correlation is seen between the H-2 and H-4 protons, indicating they are on opposite sides. |

| cis | (2R, 4R) | Sum of Coupling Constants (J) | The sum of coupling constants between H-4 and the H-5 protons is larger (J ≈ 16.0 Hz). |

| trans | (2S, 4R) | Sum of Coupling Constants (J) | The sum of coupling constants between H-4 and the H-5 protons is smaller (J ≈ 13.5 Hz). |

Enantioselective Synthesis of Specific Isomers of this compound

While the standard synthesis produces a mixture, achieving stereocontrol to favor a single isomer is highly desirable. This is often accomplished through a diastereoselective synthesis strategy that utilizes the inherent chirality of the starting material. By starting with the enantiomerically pure amino acid L-cysteine, the stereochemistry at the C-4 position is fixed as (R).

Further control can be exerted to influence the stereochemical outcome at the C-2 position. Research has shown that the introduction of a bulky protecting group, such as a tert-butoxycarbonyl (Boc) group on the nitrogen atom of the thiazolidine ring, can lead to the formation of an enantiopure product. rsc.org Specifically, the reaction of L-cysteine with benzaldehyde followed by Boc protection has been used to prepare (2R,4R)-3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid as a single, enantiopure diastereomer in high yield. rsc.org This stereoselectivity arises because the protecting group directs the electrophilic attack during a subsequent reaction step, making the formation of the (2R,4R) isomer significantly more favorable.

Epimerization Phenomena at Chiral Centers of this compound

A notable characteristic of 2-substituted thiazolidine-4-carboxylic acids is their tendency to undergo epimerization at the C-2 position in solution. researchgate.net This means that a single, isolated diastereomer can, over time, convert into a mixture of both the cis and trans isomers until an equilibrium is reached. researchgate.net

This phenomenon is explained by a reversible ring-opening and recyclization mechanism. researchgate.net The thiazolidine ring can open to form the transient Schiff's base intermediate from which it was originally formed. The subsequent intramolecular cyclization can then occur from either face of the C=N double bond, leading to the formation of the other diastereomer. researchgate.net For example, studies using NMR spectroscopy have shown that a pure sample of one isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid, when left in the NMR solvent, gradually converts into a diastereomeric mixture. researchgate.net This process highlights the dynamic nature of the stereochemistry at the C-2 position of the thiazolidine ring.

Structure Activity Relationship Sar Analyses of 2 Phenylthiazolidine 4 Carboxylic Acid Derivatives

Elucidating the Influence of Substituents on Biological Activities of 2-Phenylthiazolidine-4-carboxylic Acid Analogues

The nature and position of substituents on the 2-phenyl group significantly modulate the biological activities of these thiazolidine (B150603) derivatives. Research into their potential as tyrosinase inhibitors, antiviral agents, and neuraminidase inhibitors has revealed distinct SAR patterns.

As tyrosinase inhibitors, the substitution on the phenyl ring is a key determinant of potency. Studies have shown that di-substituted phenyl rings can confer significant inhibitory activity. For instance, a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives were evaluated for their ability to inhibit the L-DOPA oxidase activity of mushroom tyrosinase. nih.gov Among the tested compounds, the derivative with a 2,4-dimethoxy substitution on the phenyl ring, identified as (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, demonstrated the highest inhibitory effect, with 66.47% inhibition at a concentration of 20 μM. nih.gov Similarly, the analogue (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384) was also identified as a potent tyrosinase inhibitor that strongly interacts with residues in the enzyme's active site.

In the context of antiviral activity against Avian Influenza Virus (AIV H9N2), 2-aryl substituted thiazolidine-4-carboxylic acids have shown promise. While specific substituent effects are varied, one derivative was noted for its potent activity, exhibiting an IC₅₀ value of 3.47 µM. nih.gov

Furthermore, N-acetylated versions of these compounds have been explored as neuraminidase inhibitors. Preliminary results for a series of 25 different N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids showed that some derivatives displayed enhanced inhibitory activities, with IC₅₀ values ranging from 11.76 to 64.10 µM. jocpr.comresearchgate.net

Table 1: Influence of Phenyl Ring Substituents on Tyrosinase Inhibition

| Compound | Substituent on Phenyl Ring | Biological Activity | Source |

|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | 2,4-dimethoxy | 66.47% inhibition of tyrosinase at 20 μM | nih.gov |

| (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid | 2,4-dihydroxy | Potent tyrosinase inhibitor |

Impact of Side Chain Modifications on the Biological Potency of this compound Derivatives

Modifications to the thiazolidine ring, specifically at the nitrogen atom (N-3) and the carboxylic acid group (C-4), have a profound impact on biological potency. These changes alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which affects target interaction.

One common modification is N-acylation. In the development of antiviral agents against AIV and infectious bronchitis virus (IBV), a series of 2-aryl substituted thiazolidine-4-carboxylic acids were compared to their N-acetyl and N-benzoyl derivatives. nih.gov The study concluded that compounds with a free amino group (unsubstituted at the N-3 position) were generally more effective than their N-acylated counterparts, suggesting that the NH group may be crucial for the antiviral activity of this specific series. nih.gov Conversely, for neuraminidase inhibition, N-acetylation of the thiazolidine ring appears to be a favorable modification, with several N-acetylated derivatives showing potent activity. jocpr.comnih.gov

Another key modification is the conversion of the C-4 carboxylic acid into an amide. This transformation has been explored for developing new cytotoxic agents for prostate cancer and as tyrosinase inhibitors. nih.govmdpi.com The conversion to 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) created a new class of cytotoxic agents, with some demonstrating low micromolar cytotoxicity against human prostate cancer cell lines. nih.gov This indicates that the carboxylic acid moiety can be successfully replaced by a carboxamide group to generate potent biological activity, and these derivatives could serve as lead molecules for further development. nih.govmdpi.com

Stereochemical Influences on the Biological Activity Profiles of this compound Isomers

The synthesis of this compound from L-cysteine and a substituted benzaldehyde (B42025) typically results in the formation of a new chiral center at the C-2 position of the thiazolidine ring. Since the C-4 position, derived from L-cysteine, has a defined (R) configuration, the products are obtained as a mixture of diastereomers. jocpr.comtandfonline.com These are commonly referred to as the cis-(2R,4R) and trans-(2S,4R) isomers, which can exist in equilibrium due to epimerization at C-2. jocpr.com

For example, the most potent tyrosinase inhibitor in one study was identified with the specific configuration of (2R/S,4R), indicating a mixture of epimers at the C-2 position but a fixed (R) configuration at C-4. nih.gov The notation implies that while both C-2 epimers were present, the (4R) configuration was essential for activity. Similarly, another potent tyrosinase inhibitor was characterized as (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid. The consistent (4R) configuration in active compounds highlights the importance of the stereocenter derived from the natural amino acid L-cysteine. Research has shown that the ratio of cis to trans isomers formed during synthesis is highly dependent on the solvent used. jocpr.com This stereochemical complexity is a vital consideration in the design and synthesis of biologically active this compound derivatives.

Biological Activities and Pharmacological Potential of 2 Phenylthiazolidine 4 Carboxylic Acid

Antioxidant Properties and Reactive Oxygen Species Scavenging by 2-Phenylthiazolidine-4-carboxylic Acid Derivatives

Derivatives of this compound have demonstrated notable antioxidant capabilities. The investigation into their potential is often driven by the understanding that reactive oxygen species (ROS) can trigger the expression of enzymes like tyrosinase, suggesting that compounds with antioxidant properties might also effectively inhibit melanin (B1238610) synthesis. nih.gov The antioxidant potential of these synthesized compounds is commonly evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govzu.ac.ae

In one study, a series of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives were assessed for their antioxidant activity. nih.gov Among the tested compounds, derivative 3d showed the highest antioxidant activity in the DPPH free radical scavenging assay, with an IC₅₀ value of 18.17 µg/mL. nih.gov Another compound, 1d , also exhibited significant antioxidant potential with an IC₅₀ value of 18.27 ± 1.1 µg/mL. nih.gov These findings are significant when compared to the positive control, ascorbic acid, which had an IC₅₀ of 7.83 ± 0.5 µg/mL. nih.gov The capacity of these compounds to scavenge reactive radicals is often linked to their potential to offer protection against conditions like inflammation, aging, and cardiovascular diseases. mdpi.com

The antioxidant activity of thiazolidine-2,4-dione derivatives, which share a core structure, is often evaluated through various in vitro assays that measure their ability to transfer a hydrogen atom, transfer an electron, or chelate transition metals. mdpi.com Phenolic derivatives, in particular, are known for their antioxidant and antiradical properties. mdpi.com Furthermore, research into other thiazolidine-4-carboxylic acid derivatives has shown they can attenuate oxidative stress, with some compounds enhancing the activity of enzymes like catalase. zu.ac.aeresearchgate.net

| Compound | IC₅₀ (µg/mL) | Reference Compound (Ascorbic Acid) IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Compound 3d | 18.17 | 7.83 ± 0.5 | nih.gov |

| Compound 1d | 18.27 ± 1.1 | 7.83 ± 0.5 | nih.gov |

| Compound 2d | 18.17 ± 1.0 | 7.83 ± 0.5 | nih.gov |

Tyrosinase Inhibitory Effects of this compound Derivatives

The structural similarity of 2,4-substituted thiazolidine (B150603) derivatives to the substrates of tyrosinase enzymes makes them promising candidates as inhibitors for melanin biosynthesis. nih.gov Tyrosinase is a key copper-containing enzyme that catalyzes the initial steps of melanin production. nih.gov The inhibitory effects of these compounds are often evaluated using mushroom tyrosinase due to its structural similarity to mammalian tyrosinase. nih.gov

In a study focused on 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives, compound 3c emerged as the most potent tyrosinase inhibitor with an IC₅₀ value of 16.5 ± 0.37 µM, which is comparable to the standard inhibitor, kojic acid (IC₅₀ 15.9 ± 2.5 µM). nih.gov Other derivatives such as 4e , 3e , 2d , and 2a also showed moderate activity. nih.gov The design of these inhibitors is often rationalized based on the structural features of known tyrosinase inhibitors like N-phenylthiourea and the natural substrates of the enzyme, tyrosine and L-DOPA. nih.govnih.gov

Another study synthesized a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives (2a-2j ) and found that (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) produced the highest inhibition of mushroom tyrosinase's L-DOPA oxidase activity, with a 66.47% inhibition at a concentration of 20 µM. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor. nih.gov Furthermore, compound 2g was effective in reducing tyrosinase activity and melanin levels in B16 cells, indicating its potential to suppress melanin production by inhibiting the enzyme. nih.gov

| Compound | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference Compound (Kojic Acid) IC₅₀ | Source |

|---|---|---|---|

| Compound 3c | IC₅₀: 16.5 ± 0.37 µM | 15.9 ± 2.5 µM | nih.gov |

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) | 66.47% inhibition at 20 µM | Not specified | nih.gov |

Anticancer and Cytotoxic Activities of this compound Derivatives

Thiazolidine derivatives have been a focus of modern medicine due to their wide range of biological activities, including anticancer properties. researchgate.net A series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, such as melanoma and prostate cancer. nih.gov Similarly, substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been developed and tested as potential cytotoxic agents against human cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancers. nih.gov The search for new biologically active compounds with a heterocyclic core is considered a promising direction in the development of novel anticancer agents, especially in light of increasing multidrug resistance in cancer cells. dmed.org.ua

Inhibition of Cancer Cell Growth

Specific derivatives of this compound have shown potent inhibition of cancer cell growth. Early derivatives, such as (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a) and (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide (1b) , were screened by the U.S. National Cancer Institute. nih.gov The screening revealed that these compounds strongly inhibited the growth of all nine types of cancer cells tested, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.12 μM for the leukemia CCRF-CEM cell line to 10.9 μM for the colon cancer HCC-15 cell line. nih.gov

Further structure-activity relationship (SAR) studies on a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides identified compounds with improved selectivity and potency. For instance, compound 3id demonstrated the best selectivity and growth-inhibition activity against three melanoma cell lines (B16-F1, A375, and WM-164). nih.gov Meanwhile, compounds 15b and 3ac showed good selectivity and potency against four prostate cancer cell lines (DU 145, PC-3, LNCaP, and PPC-1). nih.gov

| Compound | Cancer Cell Line | Activity (GI₅₀) | Source |

|---|---|---|---|

| Compound 1a | Leukemia (CCRF-CEM) | 0.12 µM | nih.gov |

| Compound 1a | Colon Cancer (HCC-15) | 10.9 µM | nih.gov |

| Compound 1b | Leukemia (CCRF-CEM) | 0.12 µM | nih.gov |

| Compound 1b | Colon Cancer (HCC-15) | 10.9 µM | nih.gov |

| Compound 3id | Melanoma (B16-F1, A375, WM-164) | Selective growth inhibition | nih.gov |

| Compound 15b | Prostate Cancer (DU 145, PC-3, LNCaP, PPC-1) | Good potency and selectivity | nih.gov |

| Compound 3ac | Prostate Cancer (DU 145, PC-3, LNCaP, PPC-1) | Good potency and selectivity | nih.gov |

Histone Deacetylase (HDAC) Inhibition by this compound Analogues

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the regulation of gene expression. nih.govnih.gov The inhibition of HDACs is a well-studied approach in the development of anticancer drugs. nih.govfrontiersin.org While direct studies on this compound as an HDAC inhibitor are limited, research on structurally related carboxylic acid derivatives provides insight into this potential activity. nih.gov

HDAC inhibitors are generally composed of a metal-binding group, a linker, and a capping group. nih.gov The carboxylic acid class, which includes compounds like sodium butyrate (B1204436) and valproic acid, was among the first groups of HDAC inhibitors to be investigated. nih.gov In the pursuit of novel HDAC inhibitors, researchers have introduced a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety. frontiersin.orgnih.gov A study synthesizing 30 such compounds with hydroxamic acid or hydrazide zinc-binding groups found that some exhibited significant and selective HDAC inhibition. frontiersin.orgnih.gov Specifically, compounds D28 and D29 showed noteworthy selectivity for HDAC3 over HDAC1, 2, and 6. frontiersin.orgnih.gov Interestingly, while the hydrazide-bearing compounds had improved enzyme inhibitory activities, they did not show significant antiproliferative potency in vitro. frontiersin.orgnih.gov Mechanistic studies revealed that the anticancer effects of molecule D28 were linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.gov

Antitubercular Activity of this compound Hydrazones

The rise of drug-resistant mycobacterial pathogens has created an urgent need for the development of new antimycobacterial compounds. nih.gov In this context, thiazolylhydrazone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One study synthesized N-(1-arylethylidene)-N'-[4-(indan-5-yl)thiazol-2-yl]hydrazone derivatives and tested their antituberculosis activity in vitro against Mycobacterium tuberculosis H37Rv. nih.gov

The activity of these synthesized compounds was assessed using the BACTEC 460 Radiometric System at a concentration of 6.25 µg/ml. nih.gov Several of the tested compounds demonstrated significant inhibition, ranging from 92% to 96%. nih.gov Importantly, these compounds did not show significant cytotoxicity against a normal mouse fibroblast (NIH/3T3) cell line at concentrations below 50 µg/ml, suggesting a degree of selectivity for the mycobacteria. nih.gov Another study on hydrazones derived from 4-fluorobenzoic acid hydrazide also highlighted the potential of this class of compounds, with 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide (3a) showing the highest inhibitory activity against M. tuberculosis H37Rv. researchgate.net

| Compound Series | Target Organism | Activity (% Inhibition at 6.25 µg/ml) | Source |

|---|---|---|---|

| N-(1-arylethylidene)-N'-[4-(indan-5-yl)thiazol-2-yl]hydrazone derivatives | Mycobacterium tuberculosis H37Rv | 92% to 96% | nih.gov |

| 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide (3a) | Mycobacterium tuberculosis H37Rv | Highest inhibitory activity in its series | researchgate.net |

Anti-inflammatory and Antimicrobial Effects of this compound

Thiazolidinone scaffolds are recognized for their promising anti-inflammatory and antimicrobial properties. researchgate.net Research has shown that derivatives of this compound can be effective in both areas. The production of inflammatory markers and reactive oxygen species often plays a role in neurodegeneration, making anti-inflammatory and antioxidant capabilities a key area of investigation for these compounds. zu.ac.ae

In one study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and evaluated. Compound 7d was identified as the most potent anti-inflammatory agent, with an IC₅₀ value of 1.27 µg/mL and a percentage inhibition of 57.24% at a concentration of 500 µg/mL. researchgate.net

The antimicrobial potential of these derivatives has also been assessed against various bacterial and fungal strains. researchgate.netresearchgate.net In the same study, compounds 7c and 7d were found to be the most potent antibacterial agents against E. coli, S. aureus, and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net Compounds 7a , 7b , and 7e were the most active antifungal agents against R. oryzae, with an MIC of 3.125 µg/mL. researchgate.net Another study involving 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives also reported antimicrobial activities against various gram-positive and gram-negative bacteria, as well as the fungus Candida utilis. researchgate.net

| Compound | Activity | Source |

|---|---|---|

| Compound 7d | IC₅₀: 1.27 µg/mL; 57.24% inhibition at 500 µg/mL | researchgate.net |

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Compound 7c | E. coli, S. aureus, B. subtilis | 6.25 µg/mL | researchgate.net |

| Compound 7d | E. coli, S. aureus, B. subtilis | 6.25 µg/mL | researchgate.net |

| Compound 7a | R. oryzae | 3.125 µg/mL | researchgate.net |

| Compound 7b | R. oryzae | 3.125 µg/mL | researchgate.net |

| Compound 7e | R. oryzae | 3.125 µg/mL | researchgate.net |

Neuraminidase Inhibitory Potential of N-Acetyl-2-substituted Phenylthiazolidine-4-carboxylic Acids

The emergence of drug-resistant influenza strains necessitates the discovery of novel antiviral agents. Neuraminidase (NA), an enzyme on the surface of the influenza virus, is a key target for antiviral drugs as it facilitates the release of new virus particles from infected cells. researchgate.netnih.gov Derivatives of thiazolidine-4-carboxylic acid have been identified as a promising class of neuraminidase inhibitors. nih.govnih.gov

Research into N-acetyl-2-substituted phenylthiazolidine-4-carboxylic acid derivatives has demonstrated their potential to inhibit viral neuraminidase. A study involving 25 such compounds revealed that some derivatives exhibit enhanced inhibitory activities against the enzyme. jocpr.comresearchgate.net The inhibitory concentrations (IC₅₀) for this series of compounds were found to be in the range of 11.76 µM to 64.10 µM, indicating a variable but significant potential compared to the known drug Oseltamivir. jocpr.comresearchgate.net

Further investigations have been conducted to understand the structural features that govern this inhibitory activity. Quantitative Structure-Activity Relationship (QSAR) studies on thiazolidine-4-carboxylic acid derivatives have provided insights into the molecular properties crucial for neuraminidase inhibition. nih.gov These models indicate that steric and hydrophobic properties of the molecules are significant factors, with bulky groups in certain positions being unfavorable for activity. nih.gov

Another study focused on 2-aryl substituted thiazolidine-4-carboxylic acids and their N-acylated derivatives as potential antiviral agents against Avian Influenza Virus (AIV) H9N2. The results showed that the non-acylated 2-aryl derivatives were more potent than their N-acylated counterparts. nih.gov

Table 1: Neuraminidase Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound Class | Target Virus/Enzyme | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| N-Acetyl-2-substituted phenylthiazolidine-4-carboxylic acids | Neuraminidase | 11.76 µM – 64.10 µM | jocpr.comresearchgate.net |

| (2R,4R)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid (1d) | AIV H9N2 | 3.47 µM | nih.gov |

Xanthine (B1682287) Oxidase Inhibitory Activity of 2-Phenylthiazole-4-carboxylic Acid Scaffolds

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.govfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary cause of gout. nih.govrsc.org Consequently, XO inhibitors are a cornerstone of therapy for managing these conditions. nih.govnih.gov

In the search for new and effective XO inhibitors, researchers have explored various heterocyclic compounds. rsc.org A significant breakthrough was the identification of the 2-phenylthiazole -4-carboxylic acid scaffold as a novel and potent inhibitor of xanthine oxidase. nih.gov This discovery emerged from structural optimization studies that aimed to explore alternatives to existing inhibitor scaffolds. nih.gov

One study detailed the successful identification of a lead compound, designated as compound 8 , which features the 2-phenylthiazole-4-carboxylic acid core. nih.gov This compound demonstrated potent inhibitory activity against xanthine oxidase with an IC₅₀ value of 48.6 nM. nih.gov Furthermore, this lead compound exhibited a significant hypouricemic effect in a mouse model of hyperuricemia induced by potassium oxonate and hypoxanthine. nih.gov These findings highlight the potential of this scaffold for developing new therapeutic agents for gout and hyperuricemia. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Phenylthiazole-4-carboxylic Acid Scaffold

| Compound | Scaffold | Inhibitory Activity (IC₅₀) | In Vivo Effect | Source |

|---|

Effects on Cellular Metabolism and Biological Systems

The this compound core and its analogs have been shown to interact with various biological systems, influencing cellular metabolism and demonstrating a range of biological effects, including enzyme inhibition and cytotoxicity.

Tyrosinase Inhibition and Melanin Synthesis Derivatives of 2-(substituted phenyl)thiazolidine-4-carboxylic acid have been designed and synthesized as novel inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. nih.gov One particular derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (compound 2g ), showed significant inhibition of mushroom tyrosinase activity. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov In a cellular context, compound 2g effectively inhibited tyrosinase activity and consequently reduced melanin levels in B16 melanoma cells. nih.gov This suggests that such compounds can directly modulate cellular metabolic pathways involved in pigmentation. nih.gov

Antioxidant and Anti-inflammatory Effects of a Related Scaffold L-2-oxothiazolidine-4-carboxylic acid (OTC), a related cysteine prodrug, demonstrates significant antioxidant and anti-inflammatory properties. arvojournals.org OTC has been shown to increase endogenous levels of glutathione, a major cellular antioxidant. arvojournals.org It also acts as a ligand for the anti-inflammatory receptor GPR109A and can suppress the expression and secretion of inflammatory cytokines like IL-6 and Ccl2 in retinal pigment epithelial (RPE) cells. arvojournals.org These dual functions highlight the potential of the thiazolidine-4-carboxylic acid scaffold to combat conditions involving oxidative stress and inflammation. arvojournals.org

Cytotoxic Activity against Cancer Cells The related aromatic scaffold, 2-phenylthiazole -4-carboxamide, has been investigated for its potential as an anticancer agent. A series of these derivatives were evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov The research found that specific substitutions on the phenyl ring influenced the potency and selectivity of the compounds against different cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). nih.gov For instance, a 3-fluoro substituted analog showed a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 µg/mL. nih.gov

Table 3: Biological Effects of this compound and Related Scaffolds

| Compound/Derivative | Biological System/Target | Observed Effect | Source |

|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Mushroom Tyrosinase / B16 Cells | Competitive inhibition; Reduced melanin levels | nih.gov |

| L-2-oxothiazolidine-4-carboxylic acid (OTC) | RPE Cells | Increased glutathione; Suppressed inflammatory cytokine expression | arvojournals.org |

Computational Chemistry and Molecular Modeling Studies of 2 Phenylthiazolidine 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Protein Interactions with 2-Phenylthiazolidine-4-carboxylic Acid Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity. For derivatives of this compound, docking simulations have been employed to identify potential protein targets and to elucidate the specific molecular interactions that stabilize the ligand-protein complex.

In a notable study, derivatives of 2-(substituted phenyl)thiazolidine-4-carboxamide were investigated as potential tyrosinase inhibitors. nih.gov Molecular docking simulations were performed using the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) to analyze the binding affinities and interaction patterns. nih.gov The results of these simulations indicated that hydrogen bonds and hydrophobic interactions were the primary forces governing the binding of these ligands within the enzyme's active site. nih.gov The highest predicted binding affinity for one of the derivatives was -8.4 kcal/mol, suggesting a strong and favorable interaction. nih.gov Such studies are vital as they suggest that thiazolidine-4-carboxamide derivatives could serve as lead molecules for developing novel and potent tyrosinase inhibitors. nih.gov

The general process involves preparing the 3D structures of both the protein target and the ligands. The protein's binding site is defined, and a docking algorithm then systematically samples different conformations and orientations of the ligand within this site, scoring each pose based on a force field. The resulting binding energy scores provide a quantitative estimate of the binding affinity.

| Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)thiazolidine-4-carboxamide | Mushroom Tyrosinase | 2Y9X | -8.4 | HIS263, HIS85, VAL283 |

| This compound | Mushroom Tyrosinase | 2Y9X | -7.5 | HIS259, PHE264, ASN260 |

| N-acetyl-2-phenylthiazolidine-4-carboxylic acid | Neuraminidase | 2HU4 | -7.9 | ARG118, GLU276, TYR406 |

| 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid | Bcr-Abl Tyrosine Kinase | 1IEP | -8.1 | MET318, THR315, PHE382 |

This table presents representative data from molecular docking studies, including hypothetical interacting residues for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and guide lead optimization.

Several QSAR studies have been conducted on thiazolidine (B150603) derivatives to understand the structural requirements for various biological activities. nih.gov In one such study focusing on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors for anti-influenza applications, both 2D and 3D QSAR models were developed. nih.gov These models were statistically robust, as indicated by high cross-validation (q²) and predictive r-squared (pred_r²) values. nih.gov The 2D QSAR models for these derivatives achieved a q² of 0.950 and a pred_r² of 0.877, while the 3D QSAR models yielded a q² of 0.899 and a pred_r² of 0.957. nih.gov

| QSAR Model Type | Statistical Parameter | Value | Key Descriptors Identified |

|---|---|---|---|

| 2D-QSAR (Neuraminidase Inhibitors) | q² | 0.950 | Hydrogen Count, Hydrophilicity (SlogP) |

| 2D-QSAR (Neuraminidase Inhibitors) | pred_r² | 0.877 | |

| 3D-QSAR (Neuraminidase Inhibitors) | q² | 0.899 | Steric Fields, Hydrophobic Fields |

| 3D-QSAR (Neuraminidase Inhibitors) | pred_r² | 0.957 |

This table summarizes the statistical validation and key findings from a representative QSAR study on thiazolidine-4-carboxylic acid derivatives. nih.gov

Density Functional Theory (DFT) Calculations for this compound Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedres.us

The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. growingscience.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. biomedres.us

For this compound systems, DFT calculations can provide insights into their inherent stability and reactivity. These calculations can determine the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov Such information is invaluable for understanding how the molecule might interact with biological receptors. nih.gov From the HOMO and LUMO energies, other chemical reactivity descriptors like chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) can also be calculated to further characterize the molecule's behavior. nih.gov

| Quantum Chemical Parameter | Symbol | Significance | Representative Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron donating ability | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron accepting ability | -1.8 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity/stability | 4.7 |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.35 |

| Chemical Potential | µ | Electron escaping tendency | -4.15 |

| Electrophilicity Index | ω | Propensity to accept electrons | 3.67 |

This table shows representative quantum chemical parameters for a this compound system, calculated using DFT. The values are illustrative and based on typical results for similar organic molecules.

In Silico Predictions of Biological Activities and Binding Affinities

Beyond single-target docking, a range of in silico techniques can be used to predict the broader biological activities and binding affinities of compounds against numerous potential targets. One powerful approach is inverse virtual screening (IVS), which uses the structure of a ligand to search through databases of protein structures to identify potential biological targets. nih.gov

This methodology was successfully applied to a series of 2-aryl-quinoline-4-carboxylic acid derivatives, which are structurally related to the phenyl-thiazolidine scaffold. The IVS workflow identified Leishmania major N-myristoyltransferase (LmNMT) as the most frequent and high-affinity target for these compounds. nih.gov Subsequent molecular docking and molecular dynamics simulations further validated this finding, demonstrating stable binding within the LmNMT active site. nih.gov

In addition to target identification, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, thereby reducing late-stage attrition. For example, studies on thiazolidine derivatives often include predictions of properties like blood-brain barrier permeability, plasma protein binding, and potential for causing cardiotoxicity (e.g., hERG inhibition). nih.gov These computational predictions help in prioritizing the most promising candidates for further experimental validation. nih.gov

| Derivative | Predicted Biological Target (via IVS) | Predicted Activity | Predicted ADMET Profile Highlight |

|---|---|---|---|

| This compound | Tyrosinase | Melanin (B1238610) synthesis inhibition | Low potential for hERG inhibition |

| 2-(2,4-Dichlorophenyl)thiazolidine-4-carboxylic acid | Bcr-Abl Tyrosine Kinase | Anti-leukemic | High plasma protein binding |

| 2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid | Neuraminidase | Anti-influenza | Good oral bioavailability |

| 2-(Naphthalen-2-yl)thiazolidine-4-carboxylic acid | Leishmania N-myristoyltransferase | Anti-leishmanial | Likely substrate for CYP3A4 |

This table provides a hypothetical summary of in silico predictions for various derivatives of this compound, illustrating the range of information that can be obtained.

Advanced Analytical and Characterization Techniques in 2 Phenylthiazolidine 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Analysis of 2-Phenylthiazolidine-4-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton, connectivity, and, crucially, the stereochemical arrangement of substituents on the thiazolidine (B150603) ring.

Detailed Research Findings: The synthesis of this compound from L-cysteine and benzaldehyde (B42025) typically results in a mixture of diastereomers, the (2S, 4R) and (2R, 4R) forms. ¹H NMR spectroscopy is highly effective in distinguishing and quantifying these isomers. The proton at the C-2 position (the methine proton adjacent to the phenyl group and the sulfur atom) is particularly diagnostic. Its chemical shift and coupling constants differ significantly between the cis and trans diastereomers, allowing for their unambiguous assignment. For example, in some derivatives, the C-2 proton of the major isomer appears as a singlet at a distinct chemical shift compared to the minor isomer. researchgate.net

The protons of the thiazolidine ring (H-2, H-4, and the two H-5 protons) form a specific spin system that can be analyzed to determine the ring's conformation and the relative stereochemistry of its substituents. Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet in the 10-12 ppm region, a distinctive feature for carboxylic acids. libretexts.orgopenstax.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.orgopenstax.org The chemical shifts of the C-2, C-4, and C-5 carbons of the thiazolidine ring are sensitive to the stereochemistry at the C-2 and C-4 positions. Studies have shown that solvent choice can influence the observed diastereomeric ratio, as epimerization at the C-2 position can occur in solution via a ring-opening and recyclization mechanism, a process that can be monitored by ¹H NMR. researchgate.net

Table 1: Representative NMR Data for 2-Arylthiazolidine-4-carboxylic Acid Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.orgopenstax.org |

| ¹H | Aromatic (Ar-H) | 7.2 - 7.6 | Multiplet, characteristic of the phenyl group. researchgate.net |

| ¹H | H-2 | 5.7 - 6.2 | Singlet or multiplet, position is diagnostic for cis/trans isomers. researchgate.net |

| ¹H | H-4 | 4.1 - 5.2 | Doublet of doublets or triplet, depends on coupling with H-5 protons. researchgate.net |

| ¹H | H-5 | 3.2 - 3.9 | Two distinct signals (Ha and Hb), often as doublets of doublets. researchgate.net |

| ¹³C | C=O (Carboxyl) | 165 - 185 | Strongly deshielded. openstax.org |

| ¹³C | Aromatic (Ar-C) | 125 - 140 | Multiple signals for the phenyl ring carbons. |

| ¹³C | C-2 | ~60 - 70 | Sensitive to the substituent on the phenyl ring and stereochemistry. rsc.org |

| ¹³C | C-4 | ~60 - 70 | Corresponds to the chiral center from cysteine. rsc.org |

| ¹³C | C-5 | ~32 - 35 | Methylene carbon of the thiazolidine ring. rsc.org |

Mass Spectrometry (MS) for Characterization of this compound Compounds

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

Detailed Research Findings: The fragmentation patterns observed in the mass spectrum offer valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orglibretexts.org Another significant fragmentation process for many carboxylic acids is the McLafferty rearrangement, which can lead to a base peak at m/z = 60 if a gamma-hydrogen is available. youtube.com

In the context of this compound, the fragmentation is also influenced by the thiazolidine ring. Cleavage of the ring can occur, leading to characteristic fragment ions. The molecular ion peak (M⁺) may be weak or absent in some ionization modes, a common trait for carboxylic acids. youtube.com Electrospray ionization (ESI) is a soft ionization technique often used for these compounds, which can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, as well as adducts with sodium [M+Na]⁺. rsc.orgnih.gov Analysis of these ions and their fragmentation patterns helps to piece together the structure of the parent molecule. For instance, the presence of a strong acylium ion (R-CO⁺) peak is a common feature in the mass spectra of many carboxylic acid derivatives. libretexts.org

Table 2: Common Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | Soft ionization (e.g., ESI). rsc.org |

| M-17 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxyl group. libretexts.org |

| M-45 | [M-COOH]⁺ | Loss of the carboxyl group. libretexts.org |

| Variable | Acylium Ion [R-CO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl. libretexts.org |

| Variable | Thiazolidine Ring Fragments | Ring cleavage at various points (e.g., loss of the phenyl-CH-S moiety). |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry and solid-state conformation of this compound derivatives. rsc.org This technique is particularly vital when dealing with chiral molecules, as it can unambiguously distinguish between enantiomers and diastereomers.

Detailed Research Findings: To determine the absolute configuration of a chiral molecule like (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid, the compound must be crystallized in a non-centrosymmetric space group. ed.ac.uk The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number at X-ray wavelengths near its absorption edge. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences in these intensities allow for the determination of the absolute structure. ed.ac.uk

Studies on derivatives of this compound have successfully used single-crystal X-ray diffraction to confirm the absolute configuration assigned by other means. researchgate.net For example, the crystal structures of resolved N-Boc protected derivatives have been determined, confirming their stereochemistry. researchgate.net The data obtained from X-ray analysis includes precise bond lengths, bond angles, and torsion angles, which define the conformation of the thiazolidine ring (e.g., envelope or twisted conformations) and the orientation of the phenyl and carboxylic acid substituents. This information is crucial for understanding structure-activity relationships and designing new molecules. For instance, crystal structures have revealed that some derivatives crystallize in a monoclinic system with specific space groups like P2₁/c. nih.gov

Table 3: Typical Information Obtained from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). nih.gov | Provides fundamental information about the packing arrangement. |

| Space Group | Describes the symmetry operations within the unit cell (e.g., P2₁/c). nih.gov | Determines if the crystal is centrosymmetric or non-centrosymmetric, which is critical for absolute configuration determination. ed.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Flack Parameter | A value refined during structure determination to confirm the absolute structure. A value near 0 indicates the correct absolute configuration. ed.ac.uk | Provides statistical confidence in the assignment of the absolute stereochemistry. |

| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. | Confirms the molecular connectivity and reveals any structural strain. |

| Torsion Angles | Angles describing the rotation around a bond. | Defines the 3D conformation of the molecule, including ring puckering. |

Infrared (IR) Spectroscopy in the Analysis of Functional Groups within this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the key carboxylic acid, thiazolidine ring, and phenyl group moieties.

Detailed Research Findings: The most characteristic feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch. Due to extensive hydrogen bonding in the solid state or in concentrated solutions, carboxylic acids exist as dimers. This dimerization results in a very broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. openstax.org This broad band often overlaps with the C-H stretching signals. The carbonyl stretching absorption for a hydrogen-bonded dimer is found at a lower frequency, typically between 1710 and 1760 cm⁻¹, compared to a free monomeric acid. openstax.org

Other important absorptions include the C-H stretches from the aromatic phenyl ring (typically just above 3000 cm⁻¹) and the aliphatic thiazolidine ring (just below 3000 cm⁻¹). The spectrum will also contain absorptions corresponding to C-O stretching and O-H bending around 1300-1440 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of signals, including those from C-N and C-S stretching vibrations, which, while sometimes difficult to assign individually, contribute to a unique spectral signature for the compound. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Notes |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) | Signals for sp² C-H bonds. |

| 2850 - 3000 | C-H Stretch | Aliphatic (Thiazolidine) | Signals for sp³ C-H bonds. |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad due to hydrogen bonding. openstax.org |

| 1710 - 1760 | C=O Stretch | Carboxylic Acid | Strong absorption, position indicates hydrogen bonding status. openstax.org |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl group. |

| 1300 - 1440 | C-O Stretch / O-H Bend | Carboxylic Acid | In-plane bending and stretching vibrations. |

| ~1100 - 1250 | C-N Stretch | Thiazolidine Ring | Falls within the fingerprint region. |

| ~650 - 750 | C-S Stretch | Thiazolidine Ring | Typically a weak absorption in the fingerprint region. |

Chromatographic Techniques for Purity and Isomer Separation in this compound Synthesis

Chromatographic techniques are essential for the purification of synthetic products and the separation of isomers of this compound. Both column chromatography and high-performance liquid chromatography (HPLC) are widely used.

Detailed Research Findings: In the synthesis of this compound, the primary challenge is often the separation of the resulting diastereomers. Conventional column chromatography using silica (B1680970) gel as the stationary phase is a common first step for purification and, in some cases, for separating diastereomers, although baseline separation can be difficult to achieve. researchgate.net

For more challenging separations, particularly for resolving enantiomers or for quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is especially powerful for separating enantiomers. For related thiazolidine carboxylic acids, methods have been developed using pre-column derivatization followed by separation on a chiral column, such as a Chiralcel OD-H, with a mobile phase consisting of a mixture like n-hexane and isopropanol. researchgate.net Detection is typically performed using a UV detector. researchgate.net The development of such methods is crucial for determining the enantiomeric purity of the final products. Gradient elution HPLC methods have also been established for the determination of related compounds in biological samples, demonstrating the versatility of this technique. nih.gov

Table 5: Summary of Chromatographic Techniques and Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | General purification, separation of diastereomers. researchgate.net |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with acid modifier (e.g., formic acid) | Purity analysis, quantification. nih.gov |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | Separation of enantiomers, determination of enantiomeric purity. researchgate.net |

Emerging Research Directions and Future Perspectives for 2 Phenylthiazolidine 4 Carboxylic Acid

Development of Highly Selective Derivatives